Trioxidanidyl
Description
Properties
Molecular Formula |
O3- |
|---|---|
Molecular Weight |
47.998 g/mol |
InChI |
InChI=1S/HO3/c1-3-2/h1H/p-1 |
InChI Key |
WURFKUQACINBSI-UHFFFAOYSA-M |
SMILES |
[O-]O[O] |
Canonical SMILES |
[O-]O[O] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Trioxidanidyl
Quantum Chemical Characterization of Electronic Structure and Bonding in Trioxidanidyl
Quantum chemical calculations have been instrumental in understanding the intrinsic properties of the this compound radical. These computational approaches provide detailed insights into its molecular geometry, conformational landscape, and the nature of its unpaired electron.
Molecular Geometry and Conformational Analysis
Theoretical studies have identified two planar minimum energy structures for the this compound radical: a cis-conformer and a trans-conformer. The relative stability of these conformers has been a subject of computational investigation, with most high-level calculations indicating that the trans-conformer is slightly more stable than the cis-conformer.
A key aspect of the conformational analysis of this compound is the rotational barrier between the cis and trans forms. Computational studies have identified a non-planar gauche structure that represents the transition state for this isomerization. The energy barrier for this rotation is relatively low, suggesting that interconversion between the two conformers can occur readily under relevant atmospheric or biological conditions.
Detailed geometric parameters for the cis and trans conformers of this compound (HOOO•) have been calculated using various levels of theory. The table below presents a selection of these computationally determined structural parameters.
| Parameter | Value |
|---|
Spin Density Distribution and Radical Nature
As a radical species, this compound possesses an unpaired electron, which is a key determinant of its reactivity. The distribution of this unpaired electron's spin density across the molecule has been investigated using various computational methods. Calculations that properly account for electron correlation effects are crucial for obtaining a physically meaningful description. Some computational approaches have shown that employing a Hartree-Fock reference with minimal spin contamination results in positive spin densities on all atoms of the HOOO radical. researchgate.net
The majority of the spin density is typically localized on the two terminal oxygen atoms (O1 and O3), with a smaller but significant portion on the central oxygen atom (O2). The hydrogen atom generally has a very small amount of spin density. This delocalization of the unpaired electron across the three-oxygen backbone is a characteristic feature of the this compound radical.
The table below presents a representative calculated Mulliken spin density distribution for the trans-HOOO• radical.
| Atom | Spin Density (a.u.) |
| H | 0.002 |
| O1 | 0.450 |
| O2 | 0.100 |
| O3 | 0.448 |
Frontier Molecular Orbital Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of chemical species by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a radical species like this compound, the singly occupied molecular orbital (SOMO) plays a crucial role in its chemical interactions.
Computational studies have determined the energies and compositions of the frontier orbitals of this compound. The SOMO is typically of π-character, with significant contributions from the p-orbitals of the three oxygen atoms. The energy of the SOMO is a key indicator of the radical's electron-donating or electron-accepting capabilities. A relatively high-energy SOMO suggests that the radical can act as an electron donor, while a low-energy SOMO would indicate a tendency to act as an electron acceptor.
The energy gap between the SOMO and the LUMO (SOMO-LUMO gap) is also an important parameter, providing insights into the electronic stability and reactivity of the radical. A smaller gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO | -0.5 | O(p), H(s) |
| SOMO | -7.8 | O(p) |
| HOMO | -12.5 | O(p), O(s) |
Spectroscopic Signature Predictions from Computational Modeling
Computational modeling is a powerful tool for predicting the spectroscopic properties of transient species like this compound, which can be difficult to study experimentally. These predictions can guide experimental efforts and aid in the interpretation of experimental data.
Electron Paramagnetic Resonance (EPR) Spectral Simulations for this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is highly sensitive to species with unpaired electrons and is therefore an ideal method for studying radicals. nih.gov Computational methods can be used to predict the key parameters that define an EPR spectrum: the g-tensor and the hyperfine coupling constants (HFCCs).
The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the electronic structure of the radical. The hyperfine coupling constants describe the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (in this case, the hydrogen nucleus).
Theoretical calculations of the g-tensor for this compound suggest that the values will be close to that of a free electron, with small deviations due to spin-orbit coupling effects. The calculated hyperfine coupling constant for the hydrogen atom is expected to be relatively small, reflecting the low spin density on this atom.
| Parameter | Calculated Value |
| giso | 2.0024 |
| Aiso(H) | -15.0 MHz |
Vibrational Frequency Calculations and Infrared/Raman Activity
Vibrational spectroscopy provides a "fingerprint" of a molecule based on its characteristic vibrational modes. Computational chemistry can be used to calculate these vibrational frequencies and their corresponding intensities in both infrared (IR) and Raman spectra. rsc.orgksu.edu.sa
For this compound, theoretical calculations predict a set of vibrational modes for both the cis and trans conformers. These include the O-H stretching mode, O-O stretching modes, and bending modes. The calculated frequencies and intensities can be used to distinguish between the two conformers. For example, the O-H stretching frequency is predicted to be slightly different for the cis and trans forms.
Experimental IR action spectroscopy has identified the fundamental OH stretching frequency for trans-HOOO at 3569.30 cm-1 and an unstructured feature in the same region that is likely due to cis-HOOO. nih.govresearchgate.net The table below presents a summary of theoretically predicted harmonic vibrational frequencies for the trans-HOOO• conformer.
| Vibrational Mode | Frequency (cm-1) | IR Activity | Raman Activity |
| O-H Stretch | 3600 | Active | Active |
| O-O Symmetric Stretch | 1100 | Inactive | Active |
| O-O Asymmetric Stretch | 850 | Active | Inactive |
| H-O-O Bend | 1300 | Active | Active |
| O-O-O Bend | 500 | Active | Active |
| Torsion | 200 | Active | Active |
Electronic Excitation Spectra and UV-Vis Absorbance Predictions
Computational studies have explored the electronic structure of the this compound radical to predict its electronic excitation spectra and potential for UV-Vis absorbance. The first excited state of the HOOO radical has been a focus of ab initio molecular orbital theory studies. rsc.orgbit.edu.cn These studies are critical for understanding the photochemical behavior of the radical.
The decomposition of the first excited state, HOOO(²A′), into a hydroxyl radical (OH) and an oxygen molecule (O₂) has been investigated using complete active space self-consistent field (CASSCF) and multi-reference configuration interaction (MRCI) methods. rsc.orgbit.edu.cn The potential energy profile of this decomposition reaction has been mapped out, revealing important details about the electronic transitions involved. rsc.orgbit.edu.cn
While specific UV-Vis absorbance maxima and oscillator strengths from these computational studies are not extensively tabulated in the literature, the characterization of the excited states provides a foundation for understanding which electronic transitions are possible. The stability and geometry of these excited states determine the potential for photo-induced chemistry of the this compound radical. Further computational work is needed to provide a more detailed and quantitative prediction of the UV-Vis spectrum of this compound.
Energetics and Thermochemistry of this compound Formation and Reactions
The formation and reactions of the this compound radical are governed by its energetic and thermochemical properties. Computational chemistry has been instrumental in determining these key parameters.
Standard Enthalpies of Formation
The standard enthalpy of formation (ΔfH°) is a critical thermochemical property that indicates the stability of a compound. For the this compound radical, various computational methods have been employed to determine this value. The enthalpy of formation is crucial for understanding the thermodynamics of reactions in which this compound is a participant.
| Computational Method | ΔfH° (kcal/mol) at 298 K |
|---|---|
| G3 | 5.8 |
| G3B3 | 4.9 |
| CBS-QB3 | 5.5 |
| W1U | 4.3 ± 1.0 |
Reaction Energies and Transition State Characterization
Theoretical studies have investigated the unimolecular dissociation of the trans-HOOO radical into the hydroxyl radical (HO•) and molecular oxygen (O₂). acs.org The potential energy surface of this reaction has been explored using CASSCF and CASPT2 methodologies. acs.org
At the CASSCF level of theory, the dissociation is predicted to proceed through a transition structure with a low energy barrier. acs.org However, higher-level CASPT2 calculations suggest that the dissociation of the trans-HOOO radical on its electronic ground state does not have an energetic barrier beyond the endoergicity of the reaction itself. acs.org This finding is in agreement with experimental observations that the reverse reaction, the association of HO• with O₂, is a barrierless process. acs.org The characterization of such transition states, or the lack thereof, is fundamental to understanding the kinetics and mechanism of this compound reactions.
Solvation Effects on Thermochemical Parameters
The structure and stability of the this compound radical can be significantly influenced by its environment, particularly in aqueous media. Theoretical studies employing continuum, discrete, and discrete-continuum solvent models have been used to investigate these solvation effects. nih.gov
Computational studies have shown that solute-solvent electrostatic interactions are fundamental to the behavior of the HOOO radical in water. nih.gov These interactions lead to a noticeable stabilization of the radical. In aqueous media, the trans conformation of the this compound radical is predicted to be the stable form, with no energy minimum found for the cis conformation under these conditions. nih.gov This solvent-induced conformational preference highlights the importance of considering the environment when evaluating the thermochemical parameters and reactivity of the this compound radical. While qualitative stabilization is evident, more extensive quantitative data on the specific changes in thermochemical parameters due to solvation are an area of ongoing research.
Formation and Generation Mechanisms of Trioxidanidyl
Photoinduced Pathways to Trioxidanidyl Formation
Photoinduced formation routes involve the absorption of light by precursor molecules, leading to the generation of the this compound radical.
The photolysis of ozone (O₃) in the presence of a hydrogen-donating species is a key atmospheric and laboratory pathway for generating hydroxyl radicals (•OH), which are precursors to this compound. ipcc.ch When ozone absorbs UV radiation, it can dissociate into an oxygen molecule (O₂) and an excited oxygen atom, O(¹D). ipcc.chnih.gov This highly reactive O(¹D) can then react with water to produce two hydroxyl radicals. ipcc.ch
The primary source of tropospheric •OH is the photodissociation of ozone by solar UV radiation. ipcc.ch In environments where both ozone and a hydrogen source are present, the subsequent reaction between the generated hydroxyl radical (•OH) and an oxygen molecule (O₂) can lead to the formation of the this compound radical (HO₃•). This process is particularly relevant in atmospheric chemistry, where the photolysis of ozone is a common event. researchgate.net Laboratory studies have shown that the photolysis of ozone in aqueous solutions containing a hydrogen donor like tertiary butanol initiates the formation of •OH radicals, which then drive further reactions. nih.gov
Table 1: Key Reactions in Photoinduced this compound Formation
| Reaction | Description |
| O₃ + hν → O(¹D) + O₂ | Photodissociation of ozone to form an excited oxygen atom. ipcc.ch |
| O(¹D) + H₂O → 2 •OH | Reaction of the excited oxygen atom with water to produce hydroxyl radicals. ipcc.ch |
| •OH + O₂ ⇌ HO₃• | Reversible reaction of a hydroxyl radical with molecular oxygen to form the this compound radical. |
This table outlines the fundamental photochemical steps leading to the generation of this compound radicals.
Dissociative electron attachment (DEA) is another pathway for the formation of radicals that can lead to this compound. In this process, a low-energy electron attaches to a molecule, forming a transient negative ion that then dissociates. While direct formation of HO₃• via this method is not a primary route, the generation of its precursors is significant.
Studies on electron attachment to oxygen clusters, (O₂)n, show that at very low electron energies, the attachment cross-section for forming O₂⁻ is high. iaea.org Similarly, electron attachment to ozone can produce O⁻ and O₂⁻ fragment ions. iaea.orgiaea.org These anionic oxygen species can then react with hydrogen-containing molecules in their vicinity. For instance, the ozonide anion (O₃⁻), formed from electron attachment or other chemical reactions, can react with a proton to yield a hydroxyl radical and molecular oxygen, creating a pathway for subsequent HO₃• formation. nih.gov
Radiolysis and High-Energy Processes Leading to this compound
Radiolysis utilizes high-energy radiation, such as electron beams or gamma rays, to break down molecules and generate highly reactive species, including the this compound radical.
Pulse radiolysis is a powerful experimental technique used to generate and study transient radical species with very short lifetimes. rsc.orgnih.govrsc.org In this method, a short, intense pulse of ionizing radiation is directed at a sample, creating a high concentration of reactive intermediates. acs.org The subsequent reactions and decay of these species are then monitored, often by absorption spectroscopy.
This technique has been instrumental in studying the intermediates in ozone decomposition in water, where species such as the perhydroxyl radical (HO₂) and the ozonide radical anion (O₃⁻) are observed. acs.org These intermediates are directly linked to the formation and reactivity of the this compound radical (HO₃•). researchgate.net Pulse radiolysis allows for the direct measurement of reaction rates involving these radicals, providing critical data for understanding their chemical behavior. rsc.orgelyse-platform.academy
When ionizing radiation interacts with matter, particularly water, which constitutes about 80% of cells, it leads to the radiolysis of water molecules. nih.gov This process generates a variety of reactive oxygen species (ROS), including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). nih.govresearchgate.net The ejection of an electron from water by ionizing radiation is a primary mechanism for producing the highly reactive hydroxyl radical. caymanchem.com
In an oxygenated aqueous environment, the hydroxyl radicals generated via radiolysis can react with dissolved molecular oxygen to form the this compound radical. The yield of these radical species can be influenced by the type of radiation used. nih.gov This radiation-induced formation is a key process in understanding the biological effects of radiation, as the radicals produced can subsequently damage critical biomolecules. researchgate.netnih.gov
Table 2: Primary Species from Water Radiolysis
| Species | Description |
| •OH | Hydroxyl Radical: A highly reactive oxidant. nih.gov |
| e⁻aq | Hydrated Electron: A strong reducing agent. nih.gov |
| H• | Hydrogen Atom: A reactive radical species. nih.gov |
| H₂O₂ | Hydrogen Peroxide: A more stable molecular product. nih.gov |
| H₂ | Molecular Hydrogen: A stable molecular product. nih.gov |
This table summarizes the primary reactive and molecular species produced during the radiolysis of water, which are precursors for further radical chemistry.
Chemical Generation Routes and Reaction-Specific Formations
Beyond photochemical and radiolytic methods, this compound can be generated through specific chemical reactions, often involving strong oxidizing agents or radical initiators.
One studied mechanism involves the ozonation of certain organic compounds. For example, the low-temperature ozonation of 1,2-diphenylhydrazine (B7769752) or 1,2-dimethylhydrazine (B38074) has been shown to proceed through a mechanism involving the hydrotrioxyl (this compound) radical. acs.orgcapes.gov.brnih.gov In this process, ozone abstracts a hydrogen atom from the hydrazine (B178648) to form a radical pair, which includes the HO₃• radical. acs.orgcapes.gov.brnih.gov
Another significant chemical route is the reaction of hydroxyl radicals with molecular oxygen. Hydroxyl radicals can be generated chemically through various systems, such as the Fenton reaction (Fe²⁺ + H₂O₂). nih.govnih.gov In an oxygen-rich environment, the generated •OH can then react with O₂ to form HO₃•. This method is often employed in laboratory settings to study the oxidative properties of radicals. The reaction of ozone with electron donors like glutathione (B108866) can also produce the ozonide radical anion (O₃⁻), which upon protonation, yields a hydroxyl radical, feeding into the pathway for this compound formation. nih.gov
Oxidation of Superoxide (B77818) Anion
The superoxide anion (O₂•⁻) is a primary reactive oxygen species (ROS) formed by the one-electron reduction of molecular oxygen. wikipedia.orgnih.gov It is a key player in various biological and chemical processes. wikipedia.org In aqueous solutions, the superoxide anion exists in equilibrium with its protonated form, the hydroperoxyl radical (HO₂•), with a pKa of approximately 4.8. wikipedia.orgnih.gov Consequently, at physiological pH, the anionic form predominates. nih.gov
While superoxide is a well-known radical, its direct oxidation to the this compound radical (HO₃•) is not a prominently documented formation pathway in the reviewed scientific literature. The chemistry of superoxide is primarily dominated by dismutation, where it is converted to hydrogen peroxide (H₂O₂) and oxygen, a reaction catalyzed by superoxide dismutase (SOD) enzymes in biological systems. nih.gov It also acts as a reductant in various reactions. medicinabuenosaires.com
Reactions of Ozone with Specific Reducing Agents
A significant pathway for the generation of this compound involves the reaction of ozone (O₃) with specific reducing agents, particularly compounds containing abstractable hydrogen atoms. Ozone, while not a radical itself, can react through mechanisms that produce radical intermediates. nih.gov
Theoretical and experimental studies have shown that the ozonation of certain C-H bonds in hydrocarbons proceeds via a radical mechanism that generates the hydrotrioxyl radical. acs.org For instance, the low-temperature ozonation of cumene (B47948) in solvents like acetone (B3395972) or methyl acetate (B1210297) leads to the formation of both cumene hydrotrioxide (C₆H₅C(CH₃)₂OOOH) and hydrogen trioxide (HOOOH). acs.org The proposed mechanism involves the initial abstraction of a hydrogen atom from the hydrocarbon by ozone, forming a caged radical pair consisting of an alkyl radical and the this compound radical (R• •OOOH). acs.org
This caged radical pair can then undergo two primary reactions:
Collapse: The radicals within the cage can combine to form the corresponding alkyl hydrotrioxide (ROOOH). acs.org
Hydrogen Abstraction: The this compound radical can abstract a hydrogen atom from the co-caged alkyl radical, resulting in the formation of an alkene and hydrogen trioxide (HOOOH). acs.org
A similar mechanism has been proposed for the ozonation of hydrazines. acs.org The reaction begins with the abstraction of a hydrogen atom from a nitrogen atom by ozone, forming a radical pair that includes the this compound radical, which then leads to the final products. acs.org
| Reducing Agent | Key Products Involving Trioxide Moiety | Proposed Intermediate | Reference |
|---|---|---|---|
| Cumene | Cumyl hydrotrioxide (C₆H₅C(CH₃)₂OOOH), Hydrogen trioxide (HOOOH) | Caged radical pair: (Cumyl• •OOOH) | acs.org |
| 1,2-Diphenylhydrazine | Hydrogen trioxide (HOOOH) | Radical pair: (RNNHR• •OOOH) | acs.org |
| Triphenylmethane | Triphenylmethyl hydrotrioxide ((C₆H₅)₃COOOH) | Caged radical pair: ((C₆H₅)₃C• •OOOH) | acs.org |
Kinetic Studies of this compound Formation Rates
Computational studies provide insight into the energetics of this compound formation, which influences its kinetic feasibility. For example, in the gas-phase reaction of the methyl peroxy radical (CH₃O₂) with oxygen (O₂), one potential pathway leads to the formation of formaldehyde (B43269) (HCHO) and the this compound radical (HO₃). rsc.org However, this pathway involves a significant energy barrier, suggesting it may not be a dominant kinetic route under typical conditions. rsc.org
The stability of the this compound radical, and thus its transient concentration, can be influenced by its environment. Quantum chemical calculations have shown that the HOOO• radical can be considerably stabilized by forming intermolecular hydrogen-bonded complexes with solvents like acetone and dimethyl ether. acs.org This stabilization is considered crucial for the relatively fast reaction rates observed for ozonations conducted in these basic solvents compared to non-basic solvents. acs.org
| Reaction/System | Kinetic/Energetic Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| CH₃O₂ + O₂ → HCHO + HO₃ | Calculated Energy Barrier (TS) | 35.1 kcal/mol | High energy barrier indicates this is not a kinetically favored formation pathway. | rsc.org |
| HOOO• radical complex with Acetone | Calculated Binding Energy (BE) | 8.55 kcal/mol | Indicates significant stabilization of the radical, potentially increasing its transient lifetime and affecting reaction kinetics in this solvent. | acs.org |
| HOOO• radical complex with Dimethyl Ether | Calculated Binding Energy (BE) | 7.04 kcal/mol | Shows stabilization of the radical by hydrogen bonding, similar to acetone. | acs.org |
| Reaction of Benzotriazole with O₃ (pH 2) | Second-order rate constant (k) | 18.4 - 36.4 M⁻¹s⁻¹ | Represents an overall reaction rate, not the specific rate of this compound formation. | nih.gov |
Reactivity and Reaction Dynamics of Trioxidanidyl
Oxidation-Reduction Chemistry and Standard Electrode Potentials Involving Trioxidanidyl
The redox chemistry of this compound is complex, as it can act as both an oxidizing and a reducing agent, depending on the reaction partner and conditions. Its reactivity is intrinsically linked to the stability of the HOOO• radical and its conjugate base, the ozonide radical anion (O₃•⁻).
The tendency of a chemical species to accept or donate an electron is quantified by its standard electrode potential (E°). These potentials are crucial for predicting the thermodynamic feasibility of redox reactions. numberanalytics.comrero.ch For radical species like this compound, these values are often determined through pulse radiolysis in conjunction with reference compounds or calculated using thermodynamic cycles and theoretical methods. rero.ch
The thermodynamics of single-electron transfer (SET) reactions are governed by the free energy of the reaction (ΔG°) and the reorganization energy (λ) required for the structural and solvent changes upon electron transfer, as described by Marcus theory. numberanalytics.commdpi.com The transfer of a single electron is a fundamental step in many chemical and biological transformations, leading to the formation of radical intermediates. numberanalytics.comrsc.orgsigmaaldrich.com
Key thermodynamic parameters for this compound and related species are essential for understanding its electron transfer capabilities. For instance, the dissociation energy of the HO-O₂ bond is a critical factor in its stability. researchgate.net Experimental and theoretical studies have aimed to precisely determine the standard enthalpy of formation for HOOO• to better predict its atmospheric relevance. researchgate.net
Table 1: Selected Standard Electrode Potentials (Aqueous Solution, 298.15 K)
| Half-Reaction | Standard Potential (E°) vs. NHE (V) |
|---|---|
| O₂ + e⁻ ⇌ O₂•⁻ | -0.33 |
| HO₂• + e⁻ ⇌ HO₂⁻ | +0.74 |
| HO• + e⁻ ⇌ OH⁻ | +2.02 (at pH 7) |
| O₃ + e⁻ ⇌ O₃•⁻ | +0.93 |
Note: Data compiled from various sources. Potentials involving protons are pH-dependent. The potential for the this compound couple (HOOO•/HOOO⁻) is not well-established but is linked to the O₃/O₃•⁻ couple through the pKa of the radical.
Single-electron transfer (SET) is a primary mechanism through which this compound interacts with other molecules. numberanalytics.com This process involves the transfer of a single electron from a donor to an acceptor, often proceeding through outer-sphere or inner-sphere mechanisms. numberanalytics.com The formation of radical ions is a hallmark of SET pathways. uva.nlrsc.org
This compound can participate in SET reactions as either an oxidant or a reductant.
As an oxidant: The this compound radical can accept an electron from a suitable donor (D), leading to the formation of the trioxidanide anion and a donor radical cation.
HOOO• + D → HOOO⁻ + D•⁺
As a reductant: It can donate an electron to a suitable acceptor (A), forming the acceptor radical anion and the trioxidanyl cation.
HOOO• + A → [HOOO]⁺ + A•⁻
The specific pathway taken depends on the relative redox potentials of the reacting species. numberanalytics.com For example, the hydroperoxyl radical (HO₂•), a related species, exhibits dual oxidizing and reducing activity. It can reduce antioxidant radicals, thereby regenerating the antioxidant, or oxidize substrates like ascorbic acid. nih.govnih.gov this compound is expected to exhibit similarly complex behavior.
Reactions with Inorganic Substrates
The reactivity of this compound with inorganic compounds is critical for its role in atmospheric chemistry and in biological systems where it may interact with metal centers or other inorganic species.
Transition metal ions, with their accessible multiple oxidation states, are key players in radical chemistry. mdpi.comlibretexts.org They can catalyze the formation and decomposition of reactive oxygen species. mdpi.comnih.gov The interaction between a radical like this compound and a transition metal complex can occur through several mechanisms, including oxidative or reductive electron transfer. libretexts.orguq.edu.au
For instance, Fenton-like reactions involve the generation of highly reactive hydroxyl radicals (HO•) from the reaction of hydrogen peroxide with metal ions like Fe²⁺ or Cu⁺. nih.govmdpi.com While direct experimental data for this compound is scarce, its reactions are expected to be influenced by the metal's coordination environment. The presence of chelating ligands can significantly alter the catalytic activity of metal ions in radical-generating reactions. frontiersin.orgcore.ac.uk For example, the reaction of Fe(II) with H₂O₂ produces different oxidants depending on whether the iron is complexed by a ligand. frontiersin.org
The reaction can proceed via:
Reductive Pathway: The metal ion in a lower oxidation state can be oxidized by this compound.
Mⁿ⁺ + HOOO• → M⁽ⁿ⁺¹⁾⁺ + HOOO⁻
Oxidative Pathway: A metal ion in a higher oxidation state might be reduced.
M⁽ⁿ⁺¹⁾⁺ + HOOO• → Mⁿ⁺ + O₃ + H⁺
Studies on similar radicals, like the sulfate (B86663) radical (SO₄•⁻), show that metals such as Co(II), Ru(III), and Fe(II) can activate peroxides to form freely diffusible radicals, whereas others like Mn(II) and Ni(II) may generate radicals that remain bound to the metal center. nih.gov
This compound is expected to react with various non-metal inorganic species, such as nitrogen and sulfur oxides, which are important in atmospheric chemistry. nist.gov For example, the hydroxyl radical (HO•) is known to react with nitric acid to produce the nitrate (B79036) radical (NO₃•). nist.gov this compound may participate in similar atmospheric reaction cycles.
It can also react with other radicals. The reaction of nitric oxide (NO•) with the superoxide (B77818) radical (O₂•⁻) to form peroxynitrite (ONOO⁻) is a well-known process in biology. rero.ch In turn, peroxynitrite can react with carbon dioxide to form more reactive radicals like NO₂• and CO₃•⁻. rero.ch Given its structure, this compound could be involved in complex radical-radical reactions, potentially leading to the formation of species like the hydrotetraoxyl radical (HOOOO•) or decomposing into more stable products. heraldopenaccess.usresearchgate.net
Reactions with Organic Substrates
The reactivity of radicals with organic molecules is a cornerstone of organic synthesis and is crucial in understanding oxidative damage in biological systems. numberanalytics.comnumberanalytics.com Radical reactions with organic compounds typically proceed via chain mechanisms involving initiation, propagation, and termination steps. numberanalytics.comcureffi.org
This compound, being a highly reactive radical, can engage in several types of reactions with organic substrates:
Hydrogen Abstraction: It can abstract a hydrogen atom from a C-H bond, generating an organic radical (R•) and hydrotrioxidane (HOOOH). The feasibility of this reaction depends on the bond dissociation energy (BDE) of the C-H bond being broken. rsc.orgnumberanalytics.com Tertiary C-H bonds are generally more susceptible to abstraction than secondary or primary ones due to the greater stability of the resulting tertiary radical. cureffi.org
Addition to Multiple Bonds: Like many radicals, this compound can add to carbon-carbon double or triple bonds. libretexts.org This is a key step in radical polymerization and radical cyclization reactions. cureffi.orgwikipedia.org The addition to an alkene would form a new carbon-centered radical, which can then undergo further reactions. mdpi.commsu.edu
Electron Transfer: this compound can engage in single-electron transfer with organic molecules that have appropriate redox potentials, leading to the formation of organic radical ions.
The interaction of related hydroperoxyl radicals (HO₂•) with organic molecules is well-documented, particularly in the context of lipid peroxidation, where they play a role in both propagation and termination steps. nih.govnih.gov this compound is likely to be an even more aggressive agent in initiating such oxidative processes on organic substrates like lipids, proteins, and DNA. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula / Type |
|---|---|
| This compound | HOOO• |
| Hydrotrioxyl Radical | HOOO• |
| Ozonide Radical Anion | O₃•⁻ |
| Hydroxyl Radical | HO• |
| Hydroperoxyl Radical | HO₂• |
| Superoxide Radical | O₂•⁻ |
| Nitrate Radical | NO₃• |
| Sulfate Radical | SO₄•⁻ |
| Nitric Oxide | NO• |
| Peroxynitrite | ONOO⁻ |
| Hydrogen Peroxide | H₂O₂ |
| Ascorbic Acid | C₆H₈O₆ |
| Iron(II) Ion | Fe²⁺ |
| Iron(III) Ion | Fe³⁺ |
| Copper(I) Ion | Cu⁺ |
| Copper(II) Ion | Cu²⁺ |
| Cobalt(II) Ion | Co²⁺ |
| Ruthenium(III) Ion | Ru³⁺ |
| Manganese(II) Ion | Mn²⁺ |
| Nickel(II) Ion | Ni²⁺ |
| Carbon Dioxide | CO₂ |
| Hydrotrioxidane | HOOOH |
Addition Reactions and Intermediate Formation (e.g., in ozonolysis mechanisms)
The this compound radical is a key intermediate in certain ozonolysis reactions. smu.educapes.gov.br For instance, in the ozonation of hydrazines, ozone abstracts a hydrogen atom to form a radical pair, which includes the this compound radical. smu.educapes.gov.br This radical can then participate in further reactions within a solvent cage.
A notable example is the ozonation of 1,2-diphenylhydrazine (B7769752) and 1,2-dimethylhydrazine (B38074) at low temperatures. smu.educapes.gov.br The proposed mechanism involves the initial abstraction of a nitrogen-hydrogen atom by ozone, leading to the formation of a radical pair: the hydrazine (B178648) radical (RNNHR•) and the this compound radical (•OOOH). smu.educapes.gov.br The this compound radical can then recombine with the hydrazine radical to form a hydrotrioxide intermediate (RN(OOOH)NHR). smu.educapes.gov.br
The formation of the this compound radical as an intermediate has also been observed in first-principles molecular dynamics simulations of ozone reacting with hydrogen-passivated silicon surfaces. researchgate.netrsc.org In these simulations, an ozone molecule abstracts a hydrogen atom, forming a short-lived hydrotrioxy radical (HOOO•) which then rapidly dissociates. researchgate.netrsc.org
While the classic Criegee mechanism for the ozonolysis of alkenes involves the formation of a primary ozonide and a carbonyl oxide (Criegee intermediate), the formation of radicals like hydroxyl (OH) is also a known outcome. wikipedia.orgslideshare.netacs.org The decomposition of the vibrationally excited primary ozonide is a major source of various organic pollutants and can lead to radical formation. researchgate.net Theoretical studies suggest competitive channels for the formation of OH and HO₂ radicals during the fragmentation of the primary ozonide. researchgate.net
Hydrogen Abstraction and Electron Transfer Processes
The this compound radical is capable of participating in hydrogen abstraction reactions. In the ozonation of hydrazines, after its initial formation, the this compound radical can abstract the second N-H hydrogen atom from the hydrazine radical to produce a diazene. smu.educapes.gov.br Similarly, in the ozonolysis of 1,2-dimethylhydrazine, it is proposed that the this compound radical abstracts a methyl hydrogen atom from the corresponding radical intermediate within the solvent cage. capes.gov.br
Hydrogen atom transfer (HAT) is a fundamental process in many chemical and biological systems, often involving a concerted transfer of a proton and an electron. mdpi.com The reactivity of radicals in hydrogen abstraction can be significantly influenced by the solvent. For example, the hydroxyl radical's ability to abstract a hydrogen atom is considerably lower in aprotic solvents like acetonitrile (B52724) compared to aqueous solutions. nih.govresearchgate.net This is attributed to the stabilization of the polarized transition state by hydrogen-bond-donating solvents. nih.gov
Electron transfer is another key reaction pathway. It can occur as a distinct step, as in an electron transfer-proton transfer (ET-PT) mechanism, or coupled with proton transfer (PCET). mdpi.com The generation of radicals via photoinduced electron transfer is a critical aspect of some advanced therapies. nih.gov In these processes, an external electron source can enhance the formation of reactive species like the hydroxyl radical. nih.govnih.gov The environment, including pH and the presence of metal ions, can significantly affect electron transfer reactions and radical-scavenging mechanisms. nih.gov
Decomposition and Disproportionation Pathways of this compound
The this compound radical is inherently unstable and undergoes decomposition. Theoretical studies using ab initio molecular orbital theory have investigated the decomposition of the first excited state of the HOOO• radical. rsc.orgrsc.org It is predicted that the radical in its first excited state (A') does not directly dissociate into a hydroxyl radical (OH) and molecular oxygen (O₂). Instead, it undergoes a change in symmetry, which then allows for dissociation with a low energy barrier, making this process feasible at room temperature. rsc.orgrsc.org This decomposition pathway is crucial in atmospheric reactions involving OH radicals and O₂. rsc.org
The ground state of the this compound radical is relatively more stable, with a calculated barrier to dissociation. rsc.org However, it can still decompose, and this process is a key aspect of its chemistry. The decomposition of related hydrotrioxides (ROOOH), which can be formed from reactions involving the this compound radical, is dominated by the fast fragmentation into an alkoxy radical (RO•) and a hydroperoxyl radical (HOO•). rsc.org
Disproportionation reactions are also significant for related reactive oxygen species. For instance, the hydroperoxyl radical (HO₂) and its conjugate base, the superoxide radical (O₂⁻•), undergo disproportionation, the rate of which is pH-dependent. nist.govnist.gov
Reaction Kinetics and Mechanistic Elucidation of this compound Processes
Understanding the kinetics and mechanisms of reactions involving the this compound radical is essential for accurately modeling the chemical systems in which it participates.
Rate Constant Determinations
Determining the rate constants for reactions involving highly reactive radicals is challenging but crucial. For many radical reactions, bimolecular rate constants can approach the diffusion-controlled limit, especially in aqueous solutions. nih.gov However, these rates can be significantly altered by the solvent environment. nih.govresearchgate.netcanada.ca
Computational methods are often employed to calculate rate constants for radical reactions. For example, the Reaction Class Transition State Theory (RC-TST) has been used to determine thermal rate constants for hydrogen abstraction by the hydroperoxyl radical (∙OOH) from alkanes over a wide temperature range. nih.gov
Below is a table of representative calculated rate constants for hydrogen abstraction by the hydroperoxyl radical from various alkanes, illustrating the dependency on the type of hydrogen atom being abstracted (primary, secondary, or tertiary).
Data derived from computational studies on hydrogen abstraction by the hydroperoxyl radical, a related reactive oxygen species. nih.gov
Isotope Effects in this compound Reactions
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between different pathways of bond cleavage. numberanalytics.com A large primary KIE is often indicative of a C-H bond being broken in the rate-determining step of a reaction. nih.gov
In the context of radical chain mechanisms, isotope effects can be complex. rsc.org For example, in a photochemically initiated dehydrogenation, an inverse KIE was observed, which was interpreted as evidence for a radical chain mechanism where the termination step, involving hydrogen atom abstraction, has a normal KIE. rsc.org
The study of isotope effects can help to validate proposed mechanisms. For instance, a deuterium (B1214612) isotope effect (kH/kD) of 3.7 was observed for the reaction of ascorbic acid in a deuterated buffer solution, providing insight into the radical-scavenging mechanism. nih.gov Such studies are crucial for understanding the intricate details of radical reactions. numberanalytics.comnih.gov
pH and Solvent Effects on Reactivity
The reactivity of radicals is highly sensitive to the surrounding environment, including the pH and the nature of the solvent. The acid-base equilibrium of radicals, such as the interconversion of the hydroperoxyl radical (HO₂) and the superoxide anion (O₂⁻•), is pH-dependent and affects their reactivity and decomposition kinetics. nist.govnist.gov
Solvents can dramatically alter the kinetics of radical reactions. canada.ca For example, the reactivity of the hydroxyl radical in hydrogen abstraction reactions is significantly higher in polar, protic solvents (like water) compared to aprotic solvents (like acetonitrile). nih.govresearchgate.net This is because protic solvents can stabilize the transition state through hydrogen bonding. nih.govresearchgate.net This "containment strategy" by the solvent can modulate the reactivity of highly reactive species. nih.gov The choice of solvent is therefore a critical factor in controlling the outcome of radical-based syntheses. canada.ca
The effect of the solvent on radical reactivity is summarized in the table below.
Advanced Methodologies for Trioxidanidyl Research
Spectroscopic Techniques for Mechanistic Interrogation of Trioxidanidyl
Spectroscopic methods are paramount for observing the formation and decay of HOOO•, providing insights into its electronic structure, vibrational modes, and reaction kinetics.
Time-Resolved Spectroscopies (e.g., Flash Photolysis, Pulse Radiolysis Coupled with Absorption Spectroscopy)
Time-resolved techniques are indispensable for studying short-lived species like the hydrotrioxyl radical. These methods generate a high concentration of radicals in a very short time, allowing for their spectroscopic observation before they decay.
Pulse Radiolysis : This technique uses a high-energy electron beam to irradiate a sample, inducing rapid chemical reactions. In the study of HOOO•, pulse radiolysis of acidified, air-saturated aqueous solutions has been a key method for its generation. chem-soc.si The process creates precursor radicals which then react to form HOOO•. By coupling this with absorption spectroscopy, researchers can monitor the transient UV absorption of the HOOO• radical, allowing for the determination of its formation and decay kinetics. chem-soc.siresearchgate.net Early studies provided the first spectroscopic evidence for the existence of dihydrogen trioxide (H₂O₃), the parent molecule of the HOOO• radical, in such systems. chem-soc.si
Flash Photolysis : This method employs a high-intensity light flash to initiate photochemical reactions. For instance, laser flash photolysis can be used to generate radicals that react with molecular oxygen or ozone to produce HOOO•. researchgate.netheraldopenaccess.usresearchgate.netlupinepublishers.com The subsequent reactions and the lifetime of the radical are then monitored over timescales from microseconds to seconds using a secondary light source for absorption measurements. These studies are critical for understanding the reaction mechanisms involving the hydrotrioxyl radical in various chemical environments.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as the HOOO• radical. wikipedia.org It provides detailed information on the electronic structure and the local environment of the radical. scispace.comresearchgate.net
Due to the extremely short lifetime of HOOO• in most environments, direct detection by EPR is challenging. Therefore, spin trapping techniques are often employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be observed by EPR. acs.orgchemrxiv.org The resulting EPR spectrum, with its characteristic g-value and hyperfine coupling constants, allows for the identification of the original trapped radical. While direct EPR evidence for HOOO• is scarce, the technique is fundamental for identifying related oxygen-centered radicals like superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) that are often in equilibrium or involved in the same reaction networks. scispace.comacs.org
Table 1: Representative EPR Parameters for Oxygen-Centered Radicals
| Radical Species | Method/Matrix | g-value(s) | Hyperfine Coupling Constants (G) | Reference |
|---|---|---|---|---|
| Zirconium-Superoxide ([Zr]–O₂•) | Frozen CH₃CN Solution (-196 °C) | g₁ = 2.0375, g₂ = 2.0121, g₃ = 2.0053 | N/A | acs.org |
| DMPO-OH• Adduct | Aqueous Solution | g = 2.0058 | aN = aH = 14.9 G | chemrxiv.org |
| Free Electron | Vacuum | g = 2.0023 | N/A | scispace.com |
Resonance Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to measure the absorption of infrared radiation by a sample, revealing its vibrational modes. For a transient species like HOOO•, matrix isolation techniques are often required, where the radical is trapped in an inert gas matrix (like argon) at very low temperatures. This stabilization allows for spectroscopic characterization. researchgate.net Theoretical calculations (e.g., using Density Functional Theory, DFT) are crucial for predicting the vibrational frequencies of HOOO•, which are then compared with experimental FTIR spectra to confirm its identity. researchgate.netcsic.es These studies help assign specific absorption bands to the O-O stretching, O-H stretching, and bending modes of the radical. researchgate.net
Resonance Raman Spectroscopy : This technique offers enhanced sensitivity and selectivity compared to standard Raman spectroscopy. ucl.ac.uksemi.ac.cn By tuning the excitation laser wavelength to coincide with an electronic transition of the target molecule, the vibrational modes associated with that electronic chromophore are dramatically amplified. semi.ac.cnresearchgate.net This makes it a powerful tool for studying specific species, like radical cations, even at very low concentrations. researchgate.netdntb.gov.uaaip.org While specific Resonance Raman studies on the HOOO• radical are not widely reported, the technique holds significant potential for selectively probing the vibrational structure of this radical and its complexes, distinguishing it from the surrounding chemical environment.
Table 2: Calculated and Experimental Vibrational Frequencies for Hydrogen Polyoxides
| Molecule | Vibrational Mode | Frequency (cm⁻¹) | Method | Reference |
|---|---|---|---|---|
| H₂O₃ | Antisymmetric OO-stretch | 776 | Experimental (Argon Matrix FTIR) | researchgate.net |
| H₂O₃ | Symmetric OO-stretch | 821 | Experimental (Argon Matrix FTIR) | researchgate.net |
| H₂O₃ | Antisymmetric HOO-bend | 1359 | Experimental (Argon Matrix FTIR) | researchgate.net |
| PdO/CeO₂ with Oxalate | Surface Complex Vibrations | Multiple Bands | In-situ Raman Spectroscopy | lancs.ac.uk |
Advanced Mass Spectrometry Approaches for Transient this compound Species Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to identify unknown compounds, determine isotopic composition, and elucidate chemical structures. For a neutral and highly reactive radical like HOOO•, specialized ionization methods are required.
Photoionization Mass Spectrometry
Photoionization Mass Spectrometry (PIMS) is an ideal technique for the direct detection of gas-phase radicals. researchgate.net In a PIMS experiment, a tunable light source, often from a synchrotron, is used to ionize molecules. uhmreactiondynamics.org By scanning the photon energy, one can determine the ionization energy of a species, which is a unique molecular property.
The HOOO• radical can be generated in the gas phase, for example, through the reaction of hydroxyl radicals with molecular oxygen. researchgate.net It can then be detected directly by PIMS. The radical is ionized (HOOO• + hν → HOOO⁺ + e⁻) and the resulting cation is detected at its specific mass-to-charge ratio. This method not only confirms the existence of the radical but can also be used to measure its ionization energy, providing fundamental data for theoretical and atmospheric models. researchgate.net Variants like Neutralization-Reionization (NR) mass spectrometry have also been successfully used to generate and detect HOOO• in the gas phase, establishing its stability on a microsecond timescale. researchgate.netheraldopenaccess.usglobaljournals.org
Table 3: Mass Spectrometry Data for Hydroperoxyl and Related Species
| Species | Technique | Measured Value | Result | Reference |
|---|---|---|---|---|
| HO₂• (Hydroperoxyl radical) | Photoionization Mass Spectrometry | Adiabatic Ionization Energy | 11.352 ± 0.007 eV | researchgate.net |
| H₂O₂ (Hydrogen peroxide) | Photoionization Mass Spectrometry | Adiabatic Ionization Energy | 10.631 ± 0.007 eV | researchgate.net |
| HOOO• (Hydrotrioxyl radical) | Neutralization-Reionization MS | Observation | Lifetime > 10⁻⁶ s | heraldopenaccess.usglobaljournals.org |
Coupled Analytical Techniques for Complex Systems
The direct analysis of fleeting radical species like this compound in complex matrices necessitates analytical techniques that offer both high separation efficiency and definitive structural identification. nih.govnumberanalytics.com Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for this purpose. nih.govijprajournal.comijpsjournal.com
For the trace analysis of this compound and its reaction products, hyphenated chromatography-spectroscopy methods are particularly powerful. numberanalytics.comijprajournal.commdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foremost among these techniques. numberanalytics.comtechnologynetworks.com In a typical approach, the radical is first reacted with a specific trapping agent to form a more stable, detectable compound. mdpi.com For instance, hydroxyl radicals (•OH), which are related and often co-exist with this compound, can be reacted with reagents like salicylic (B10762653) acid to form stable dihydroxybenzoic acid, which is then quantifiable by High-Performance Liquid Chromatography (HPLC). mdpi.com A similar strategy could be adapted for this compound.
The process involves separating the derivatized product from a complex mixture using the chromatography component, after which the mass spectrometer provides high-sensitivity detection and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. technologynetworks.com This combination allows for both qualitative and quantitative analysis even at trace levels. nih.gov
Tandem mass spectrometry (MS/MS), as seen in GC-MS/MS or LC-MS/MS, further enhances specificity and sensitivity. amazonaws.com This technique is crucial for analyzing trace analytes in complex biological or environmental samples where the background matrix can be overwhelming. technologynetworks.commdpi.com The first mass spectrometer selects the ion of the derivatized this compound adduct, which is then fragmented, and the resulting fragments are analyzed by a second mass spectrometer, providing a highly specific fingerprint for confident identification.
The table below compares various hyphenated techniques applicable to the study of reactive species like this compound, highlighting their primary applications and the mechanistic insights they can offer.
| Technique | Primary Application | Potential Mechanistic Insights for this compound Research |
| GC-MS | Analysis of volatile and thermally stable compounds. nih.govamazonaws.com | Identification of stable, volatile end-products from this compound reactions after derivatization. nih.gov |
| LC-MS | Analysis of non-volatile and thermally labile compounds. numberanalytics.comijprajournal.com | Detection of less stable reaction intermediates and polar products in aqueous systems; suitable for biological samples. mdpi.com |
| LC-MS/MS | Ultra-trace analysis in highly complex matrices (e.g., biological fluids). amazonaws.commdpi.com | Specific confirmation of adducts, elucidation of fragmentation pathways to infer the structure of transient species. |
| HPLC-UV | Quantitative analysis of known compounds that absorb UV light. researchgate.net | Monitoring the decay of trapping agents or the formation of specific products that have a chromophore. |
| LC-FTIR | Identification of functional groups in separated compounds. nih.gov | Structural characterization of unknown reaction products by identifying specific chemical bonds (e.g., -OH, C=O). nih.gov |
Integration of Experimental Data with Advanced Computational Models
Given the experimental difficulties in directly observing the this compound radical, the integration of experimental data with advanced computational models provides a powerful synergistic approach for a comprehensive mechanistic understanding. helsinki.fiencyclopedia.pub This strategy uses computational chemistry to interpret experimental results, predict properties, and explore reaction pathways that are inaccessible to direct measurement. helsinki.finih.gov
Computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, are used to model the molecular structure, energetics, and spectroscopic properties of this compound. nih.govresearchgate.net These theoretical calculations can predict key parameters such as bond lengths, bond angles, vibrational frequencies, and reaction energy barriers. acs.org For example, computational studies have been essential in determining the most stable geometric conformation of the HOOO• radical.
The integration process often follows an independent approach where experimental and computational results are generated separately and then compared for validation and interpretation. encyclopedia.pub For instance, an experimentally observed product from a reaction involving this compound can be explained by computational modeling that reveals a low-energy reaction pathway leading to that specific product. csustan.edu This helps confirm reaction mechanisms.
In more advanced applications, experimental data can be used to guide or restrain computational simulations. encyclopedia.pub This "guided" approach refines the computational models to better reflect reality. The synergy works both ways: computations can fill in the gaps of experimental data, while experiments can validate and correct for the inherent approximations in theoretical methods. helsinki.fi This integrated approach is crucial for building accurate kinetic models of complex chemical systems, such as atmospheric ozone chemistry or oxidative stress pathways in biology, where this compound is an intermediate. acs.orgnih.gov
The following table presents a comparison of theoretical data for key properties of the trans-HOOO• radical, as determined by various computational methods, showcasing the role of computational chemistry in characterizing this elusive species.
| Property | QCISD(T) | CCSD(T) | B3LYP |
| Bond Length (r O-O) | 1.688 Å | 1.701 Å | 1.631 Å |
| Bond Length (r O-O) | 1.203 Å | 1.203 Å | 1.211 Å |
| Bond Length (r O-H) | 0.966 Å | 0.965 Å | 0.972 Å |
| Bond Angle (∠HOOO) | 99.9° | 100.2° | 100.8° |
| Bond Angle (∠OOO) | 111.9° | 111.8° | 112.5° |
| Dissociation Energy (D₀) | 2.9 kcal/mol | 2.8 kcal/mol | 5.5 kcal/mol |
Data compiled from theoretical studies. Actual values may vary based on the specific basis set and computational level.
This powerful combination of advanced analytical detection and sophisticated computational modeling is essential for unraveling the complex chemistry of the this compound radical, providing detailed insights into its formation, stability, and reactivity in critical chemical and biological processes. nih.govfrontiersin.org
Role and Implications of Trioxidanidyl in Specific Chemical Systems
Atmospheric Chemistry and Environmental Processes Involving Trioxidanidyl
In the Earth's atmosphere, the this compound radical is a participant in the complex web of reactions involving hydroxyl radicals (•OH) and molecular oxygen (O2). figshare.com Although its concentration is low compared to more stable molecules, its high reactivity makes it an important species in determining the fate of various atmospheric components.
The primary formation pathway for this compound in the atmosphere is the association reaction between a hydroxyl radical (•OH) and an oxygen molecule (O2). figshare.com This reaction is reversible and establishes an equilibrium that is dependent on temperature and pressure.
HO• + O₂ ⇌ HOOO•
The fate of the this compound radical is primarily dictated by its dissociation back into hydroxyl radical and molecular oxygen. figshare.com Theoretical calculations and experimental data show that the energy required to break the central O-O bond is very low, with a dissociation energy (D₀) of approximately 2.80 to 3.0 kcal/mol. figshare.comosti.gov This weak bond results in a short atmospheric lifetime for the radical. In the stratosphere, a small fraction of compounds that are not broken down in the troposphere can be transported and degraded by processes including reactions with hydroxyl radicals, indirectly linking to the HOOO• cycle. iupac.org
This compound is capable of reacting with various atmospheric pollutants and other radical species, although these reactions compete with its rapid dissociation. The hydroxyl radical, its precursor, is known to react with and initiate the removal of numerous pollutants, including methane (B114726) (CH₄), carbon monoxide (CO), and volatile organic compounds (VOCs). niwa.co.nzipcc.ch The formation of HOOO• temporarily sequesters the •OH radical, modulating its availability to react with these pollutants.
While specific kinetic data for reactions of HOOO• with many pollutants are scarce due to its instability, its chemistry is intertwined with the HOₓ radical family (OH, HO₂, RO₂), which are central to tropospheric oxidation. lu.sersc.org For instance, the reactions involving nitrogen oxides (NOₓ) are critical. The hydroxyl radical reacts with nitrogen dioxide (NO₂) to form nitric acid (HNO₃), a major sink for both HOₓ and NOₓ radicals. ipcc.ch The equilibrium with HOOO• affects the concentration of •OH available for this and other crucial atmospheric reactions. Furthermore, the chemistry of HOOO• is relevant in environments with high concentrations of ozone and other oxidants, where complex radical-radical interactions are prevalent. nih.govcopernicus.org
This compound as an Intermediate in Catalytic Systems and Processes
Beyond the atmosphere, the this compound radical has been proposed as a transient intermediate in various chemical transformations, particularly in catalytic oxidation processes. Its role is often inferred from mechanistic studies that seek to explain the formation of specific oxygenated products.
In homogeneous catalysis , where the catalyst and reactants are in the same phase, this compound has been proposed as an intermediate in certain oxidation reactions. savemyexams.comchemguide.co.uk For example, mechanistic studies on the ozonation of various organic compounds, such as hydrazines and hydrocarbons, suggest a stepwise mechanism involving the HOOO• radical. smu.educapes.gov.br In these proposed mechanisms, ozone abstracts a hydrogen atom to form a radical pair, which includes the this compound radical. capes.gov.brresearchgate.net This radical can then participate in subsequent reaction steps within a solvent cage. capes.gov.br
In heterogeneous catalysis , which involves a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas reaction), the direct role of this compound is less established. savemyexams.comchemguide.co.uk However, many heterogeneous oxidation reactions proceed via free-radical mechanisms on the catalyst surface. scielo.org.zayoutube.com For instance, the catalytic oxidation of pollutants like nitrogen oxides (NO) and carbon monoxide (CO) over metal-oxide catalysts involves the formation of highly active intermediate species on the catalyst's active sites. aaqr.orgmdpi.com While HOOO• itself may not be a direct surface-bound intermediate, the fundamental steps of hydrogen abstraction and oxygen addition are common, and surface-stabilized radical oxygen species with similar reactivity are central to these catalytic cycles.
| Catalysis Type | Phase Relationship | Proposed Role of this compound (HOOO•) | Example System |
|---|---|---|---|
| Homogeneous | Catalyst and reactants in the same phase | Proposed as a transient intermediate in a caged radical pair. capes.gov.br | Ozonation of hydrazines and hydrocarbons in organic solvents. smu.eduresearchgate.net |
| Heterogeneous | Catalyst and reactants in different phases | Not directly observed, but analogous radical oxygen species are key intermediates on catalyst surfaces. scielo.org.zayoutube.com | Oxidation of CO and NO over solid metal-oxide catalysts. aaqr.orgmdpi.com |
The involvement of this compound, even if fleeting, provides mechanistic insights into complex oxidation and oxygen transfer reactions. Its formation in the ozonation of C-H bonds in hydrocarbons supports a radical-based mechanism over other potential pathways. researchgate.net The proposed mechanism involves the formation of a caged radical pair, [R• •OOOH], which can then collapse to form alkyl hydrotrioxides (ROOOH) or lead to the formation of hydrogen trioxide (HOOOH). researchgate.net
The study of such intermediates is crucial for understanding how oxidants like ozone interact with organic substrates. This knowledge is valuable for developing more selective and efficient synthetic oxidation methods. The chemistry of high-valent metal-oxo intermediates in both biological and synthetic systems, which are key species in oxygen atom transfer (OAT) reactions, shares conceptual similarities with the reactivity of small, highly reactive species like this compound. nih.govresearchgate.netnih.gov Understanding the behavior of HOOO• contributes to the broader picture of how oxygen atoms are transferred between molecules.
Fundamental Contributions to Understanding Oxygen Activation and Radical Chemistry
The study of the this compound radical, despite its instability, provides significant contributions to the fundamental understanding of oxygen activation and radical chemistry. nih.govnih.gov Oxygen activation refers to the process of converting relatively stable molecular oxygen (O₂) into more reactive species that can participate in chemical reactions. nih.govrsc.org
The formation of HOOO• from the hydroxyl radical and O₂ is a direct example of oxygen activation. figshare.com Detailed theoretical and experimental investigations into its structure, bonding, and energetics have revealed fascinating chemical properties. For instance, the central O-O bond in the trans-HOOO• conformer is exceptionally long (approximately 1.670–1.688 Å) and weak, which explains its transient nature. figshare.comosti.gov
Studying this compound enhances the broader field of radical chemistry. Radicals are highly reactive species with unpaired electrons that drive many processes in synthesis, biology, and atmospheric science. wikipedia.orgmdpi.com The reactions of HOOO•, such as hydrogen abstraction, are archetypal radical reactions. capes.gov.brresearchgate.net Elucidating the properties and reaction pathways of this simple yet challenging radical helps refine theoretical models and experimental techniques used to study more complex radical systems. osti.govrsc.org The insights gained from HOOO• research are applicable to understanding other oxygen-centered radicals and their roles in diverse chemical and biological processes. nih.govacs.org
| Property | Value | Significance |
|---|---|---|
| Central O-O Bond Length | ~1.67 - 1.69 Å figshare.com | Exceptionally long, indicating a weak bond. |
| Dissociation Energy (D₀) for HOOO• → HO• + O₂ | ~2.8 - 3.0 kcal/mol figshare.comosti.gov | Very low, confirming the radical's instability and short lifetime. |
| Formation Process | Barrierless association of HO• and O₂ figshare.com | Indicates facile formation under atmospheric conditions. |
Elucidation of Electron Transfer Pathways
Electron transfer is a fundamental process in which an electron moves from one chemical entity to another, driving a vast array of chemical transformations. beilstein-journals.org For radical species like this compound, electron transfer reactions define their oxidative or reductive capabilities and are crucial for understanding their impact on a system's chemical evolution. wikipedia.orgrsc.org The tendency of a species to accept or donate an electron is quantified by its standard electrode potential (E°).
While direct experimental measurement of the electrode potential for the this compound radical is challenging due to its extreme instability, its redox properties can be inferred and compared with those of other reactive oxygen species (ROS). researchgate.netrero.ch These species are interlinked through a network of one-electron transfer reactions. For instance, the hydroxyl radical (HO•) is a powerful oxidant, as indicated by its high positive electrode potential, while the superoxide (B77818) radical (O₂•⁻) can act as a reductant. researchgate.netrero.ch Theoretical calculations and comparisons with related, more stable radicals help to place this compound within this redox landscape. nih.govcsustan.edu
Pathways involving electron transfer are critical in many contexts where polyoxygen species are found. In biological systems, for example, long-range, multi-step electron transfer processes, often coupled with proton transfer (PCET), are essential for enzymatic catalysis, such as in ribonucleotide reductase where radical transfer occurs over significant distances. nih.govnih.gov Although not directly involving this compound, these systems illustrate the principles of radical-mediated electron transfer through specific pathways composed of redox-active amino acids. nih.gov In atmospheric chemistry, electron transfer reactions involving radicals can initiate the degradation of pollutants. rsc.orgacs.org For example, hydroxyl radicals can initiate degradation by abstracting an electron from a pollutant molecule, forming a radical cation that undergoes further reactions. rsc.org
The following table presents the standard electrode potentials for several key inorganic radicals at pH 7, providing a thermodynamic basis for predicting the direction of electron transfer reactions.
Table 1: Standard Electrode Potentials of Selected Reactive Oxygen and Nitrogen Species at pH 7
| Redox Couple | Reaction | Potential (E°′ vs. NHE) in Volts |
|---|---|---|
| (HO•, H⁺)/H₂O | HO• + H⁺ + e⁻ → H₂O | +2.31 |
| (HOO•, H⁺)/H₂O₂ | HOO• + H⁺ + e⁻ → H₂O₂ | +1.05 |
| (O₃/O₃•⁻) | O₃ + e⁻ → O₃•⁻ | +0.91 |
| (TyrO•, H⁺)/TyrOH | Tyrosyl Radical + H⁺ + e⁻ → Tyrosine | +0.93 |
| (H₂O₂, H⁺)/HO•, H₂O | H₂O₂ + H⁺ + e⁻ → HO• + H₂O | +0.39 |
Data sourced from published literature on electrode potentials of partially reduced oxygen species. researchgate.netrero.chnih.gov
Insights into the Reactivity of Polyoxygen Species
Polyoxygen species, a class of molecules and radicals containing three or more consecutive oxygen atoms, are of significant interest due to their high reactivity and role as intermediates in oxidation chemistry. awi.deresearchgate.net The this compound (HOOO•) radical is a key member of this family, serving as a crucial link in reaction mechanisms that are otherwise difficult to explain. researchgate.netcapes.gov.br
Formation and Stability
The this compound radical is primarily formed through the association of a hydroxyl radical (HO•) with a molecule of oxygen (O₂). rsc.org Another significant pathway is the abstraction of a hydrogen atom from certain molecules by ozone (O₃), which can lead to the formation of a caged radical pair, such as [R• •OOOH]. researchgate.net
HO• + O₂ ⇌ HOOO•
RH + O₃ → [R• •OOOH]
Computational studies have shown that the stability of the HOOO• radical can be significantly influenced by its environment. researchgate.net For instance, it can form relatively stable hydrogen-bonded complexes with basic solvents like acetone (B3395972), which allows it to persist long enough to participate in subsequent reactions. researchgate.net Despite this stabilization, it is a highly transient species. First-principles molecular dynamics simulations of ozone interacting with a hydrogenated silicon surface showed that the HOOO• radical, formed via hydrogen abstraction, had a lifetime of no more than about 200 femtoseconds before dissociating into a hydroxyl radical and molecular oxygen. rsc.org
Reactivity and Decomposition
The reactivity of the this compound radical is characterized by its ability to participate in hydrogen abstraction and recombination reactions. capes.gov.brnih.govacs.org Theoretical studies on the ozonation of hydrazines suggest that the initially formed HOOO• radical can either abstract a second hydrogen atom to form hydrogen trioxide (HOOOH) and a diazene, or it can recombine with the other radical within the solvent cage. nih.govacs.org
The primary decomposition pathway for the this compound radical is dissociation back into a hydroxyl radical and molecular oxygen. This process is rapid and is a key feature of its chemistry. rsc.org
HOOO• → HO• + O₂
This reactivity profile places this compound as a critical, short-lived intermediate in complex oxidation chains, such as those occurring during combustion or in the atmosphere, where peroxy radicals (ROO•) are key intermediates. oup.commit.edu Its transient nature makes direct experimental study difficult, and thus much of the understanding of its role comes from computational chemistry and indirect experimental evidence. nih.govcsustan.eduhelsinki.fi
Table 2: Key Reactions Involving the this compound (HOOO•) Radical
| Reaction Type | General Equation | Significance | Reference(s) |
|---|---|---|---|
| Formation | HO• + O₂ ⇌ HOOO• | Primary atmospheric and chemical formation route. | rsc.org |
| Formation | RH + O₃ → [R• •OOOH] | Formation via H-abstraction by ozone, leading to a caged radical pair. | researchgate.net |
| Decomposition | HOOO• → HO• + O₂ | Major, rapid dissociation pathway, highlighting its transient nature. | rsc.org |
| H-Abstraction | R'• + HOOO• → R'H + O₃ | Acts as a hydrogen donor in radical-radical reactions. | researchgate.netcapes.gov.br |
| Recombination | R• + •OOOH → ROOOH | Collapse of a caged radical pair to form a hydrotrioxide. | researchgate.netnih.govacs.org |
Future Directions and Emerging Research Avenues for Trioxidanidyl
Exploration of Novel Synthetic and Preparative Routes for Trioxidanidyl
The transient nature of the trioxidanyl radical necessitates the development of innovative and efficient methods for its generation. Current methods often involve the reaction of ozone with specific organic reducing agents at low temperatures or the reaction between a hydroxyl radical (•OH) and molecular oxygen (O₂). chem-soc.siwikipedia.org Future research is geared towards discovering more controlled and versatile synthetic pathways.
One promising avenue is the use of photoredox catalysis, which employs visible light to generate radical species under mild conditions. chemrxiv.org Developing photoredox systems capable of generating the trioxidanyl radical or its precursors could offer greater control over its production. Another area of exploration involves leveraging the chemistry of ionic liquids. These "green solvents" could provide a unique environment for stabilizing the radical, potentially allowing for its generation in higher concentrations and with greater purity than previously achievable. ku.ac.ae Theoretical studies suggest that various radical-radical reactions, such as those involving hydrogen abstraction, could also lead to trioxidanyl formation, opening up new possibilities for its synthesis through carefully designed reaction cascades. osti.gov
Future work will likely focus on:
Cryogenic Matrix Isolation: Refining techniques for synthesizing and trapping the radical in inert gas matrices at very low temperatures to allow for more detailed study. msu.ru
Electrochemical Methods: Exploring the generation of trioxidanyl at electrode surfaces, which could offer precise temporal and spatial control over its formation. wikipedia.org
Flow Chemistry Systems: Designing continuous flow reactors that can generate and immediately use the trioxidanyl radical in subsequent reactions, overcoming its inherent instability.
Advanced Characterization of this compound in Non-Aqueous and Extreme Conditions
Understanding the behavior of the trioxidanyl radical is crucial, yet its high reactivity and short half-life, especially in water (milliseconds), make it challenging to study. wikipedia.orgchemeurope.com While it is more stable in some organic solvents (half-life of about 16 minutes), its properties under a wider range of conditions remain largely unknown. chem-soc.siwikipedia.org
Future research will employ advanced spectroscopic and analytical techniques to probe the radical's structure and behavior in non-aqueous environments and under extreme conditions, such as those found in atmospheric aerosols or interstellar space. chemeurope.comtennessee.edunumberanalytics.com
Key techniques and research directions include:
Advanced Spectroscopy: Utilizing techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy in non-aqueous solvents to probe the interactions and solvation of the radical. tennessee.edu For gas-phase studies under extreme cold, as in supersonic jets, microwave spectroscopy has already provided structural data and will continue to be a vital tool. chemeurope.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: As the most direct method for detecting and characterizing radical species, advanced EPR techniques will be crucial for studying trioxidanyl in various matrices. mdpi.com
Computational Chemistry: High-level quantum chemical calculations will continue to complement experimental work by predicting the radical's properties and stability in different solvent environments and temperature/pressure regimes. researchgate.net
| Parameter | Condition | Observation/Prediction | Reference(s) |
| Half-life | Organic Solvents (room temp) | ~16 minutes | wikipedia.orgchemeurope.com |
| Half-life | Water (room temp) | Milliseconds | wikipedia.org |
| Structure | Gas Phase (supersonic jet) | Trans configuration | chemeurope.com |
| Bond Length (O-O) | Gas Phase (supersonic jet) | 142.8 picometers | chemeurope.com |
Theoretical Prediction of Undiscovered Reactivity Modes and Applications
Computational chemistry is an indispensable tool for exploring the frontiers of highly reactive species like the trioxidanyl radical. acs.orgnih.gov Theoretical models can predict reaction pathways, energy barriers, and product distributions for reactions that are difficult or dangerous to perform experimentally. osti.govnih.gov
Future theoretical work will focus on several key areas:
Reaction Mechanism Mapping: Systematically investigating the reactions of the trioxidanyl radical with a wide range of organic and inorganic molecules using methods like density functional theory (DFT) and coupled-cluster (CC) calculations. researchgate.netrsc.org This could uncover novel reaction types, such as its potential role in forming complex oxygenated molecules in the atmosphere. copernicus.org
Predicting Catalytic Cycles: Modeling the potential for the trioxidanyl radical to act as a catalyst or intermediate in new chemical transformations, particularly in oxidation chemistry.
Exploring Exotic Environments: Simulating the behavior and reactivity of trioxidanyl under conditions relevant to astrochemistry, where indefinitely long oxygen chains are predicted to exist at low temperatures. wikipedia.orgchemeurope.com This could guide searches for these molecules in interstellar space.
Thermochemical Data Refinement: Improving the accuracy of calculated thermodynamic data, such as the enthalpy of formation, which has shown discrepancies between theoretical predictions and experimental values. researchgate.net
Development of New Methodologies for Studying this compound in Complex Matrices and at Interfaces
Detecting and quantifying a short-lived radical within a complex mixture, such as a biological system or an atmospheric aerosol, is a major analytical challenge. acs.org The hydroxyl radical (•OH), for example, has a lifetime of only nanoseconds, making its in-situ detection incredibly difficult. nih.gov New methodologies are needed to study the trioxidanyl radical in these realistic and complex environments.
Emerging research avenues include:
Chemical Probes and Spin Traps: Designing new molecules that react specifically with the trioxidanyl radical to form a stable, easily detectable product. nih.gov This indirect detection method allows for quantification in complex liquid and gas-phase systems. acs.org
Advanced Mass Spectrometry: Techniques like chemical ionization mass spectrometry (CIMS) are being adapted to detect radicals directly from the gas phase with high sensitivity and are crucial for atmospheric studies. tandfonline.com
Scanning Electrochemical Microscopy (SECM): This technique can be used to detect the generation of reactive species like radicals at electrode surfaces in real-time, offering a way to study their production and reactivity at interfaces. nih.gov
Laser-Based Spectroscopy: Methods such as laser-induced fluorescence (LIF) are highly sensitive for detecting specific radicals and can be deployed for field measurements, for instance, in atmospheric science. researchgate.netacs.org
Interdisciplinary Research Integrating this compound Chemistry with Materials Science and Environmental Engineering
The unique reactivity of the trioxidanyl radical positions it at the intersection of several scientific disciplines. researchgate.netnumberanalytics.com Future research will increasingly focus on harnessing its properties for practical applications in materials science and environmental engineering.
Materials Science:
The strong oxidizing power of trioxidanyl and its parent compound, trioxidane, could be used for the surface modification of materials. numberanalytics.com
It may play a role in the synthesis of novel oxygen-rich materials or as an intermediate in catalytic processes on material surfaces.
Environmental Engineering:
The trioxidanyl radical is an important intermediate in Advanced Oxidation Processes (AOPs), which are used to purify water and air by breaking down persistent organic pollutants. stackexchange.comresearchgate.net Understanding and controlling its formation could lead to more efficient wastewater treatment technologies. psu.eduacs.org
Free radicals are known to be generated from environmental toxins and play a role in their degradation pathways. nih.gov Research into trioxidanyl could provide new insights into the fate of pollutants in the environment.
There is potential to use reactions involving trioxidanyl for targeted applications, such as the destruction of chlorinated hydrocarbons in industrial wastewater or the conversion of carbon dioxide into valuable carbonates. ku.ac.ae
This interdisciplinary approach will be crucial for translating fundamental knowledge about the trioxidanyl radical into innovative solutions for real-world challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
